N-(1H-1,3-benzodiazol-4-yl)-2-phenylethene-1-sulfonamide
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Overview
Description
N-(1H-1,3-benzodiazol-4-yl)-2-phenylethene-1-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a phenylethene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-4-yl)-2-phenylethene-1-sulfonamide typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with formic acid to form the benzimidazole ring.
Introduction of Phenylethene Group: The benzimidazole derivative is then reacted with styrene under specific conditions to introduce the phenylethene group.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate product with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-4-yl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(1H-1,3-benzodiazol-4-yl)-2-phenylethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-4-yl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-4-yl)formamide
- (1H-1,3-benzodiazol-4-yl)boronic acid
- 2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride
Uniqueness
N-(1H-1,3-benzodiazol-4-yl)-2-phenylethene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylethene group and the sulfonamide moiety distinguishes it from other benzimidazole derivatives, potentially enhancing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(1H-benzimidazol-4-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,10-9-12-5-2-1-3-6-12)18-14-8-4-7-13-15(14)17-11-16-13/h1-11,18H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRTWIFMYHEDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC3=C2N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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